REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.FC(F)(F)C(O)=O.[CH3:21][O:22][C:23]1[CH:24]=[CH:25][C:26]2[CH:27]=[C:28](C(O)=O)[C:29]3[C:34]([C:35]=2[C:36]=1[O:37][CH3:38])=[CH:33][C:32]([CH3:39])=[CH:31][CH:30]=3.[N-:43]=[N+]=[N-].[Na+].[OH-].[Na+]>C(O)C>[NH2:43][C:28]1[C:29]2[C:34]([C:35]3[C:36]([O:37][CH3:38])=[C:23]([O:22][CH3:21])[CH:24]=[CH:25][C:26]=3[CH:27]=1)=[CH:33][C:32]([CH3:39])=[CH:31][CH:30]=2 |f:3.4,5.6|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
61.1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=2C=C(C3=CC=C(C=C3C2C1OC)C)C(=O)O
|
Name
|
|
Quantity
|
16.08 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
anhydride
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture has been cooled to -5°
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 2 hours at 0°
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted three times with methylene chloride
|
Type
|
WASH
|
Details
|
washed with a solution 1N of sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The aqueous phases are extracted twice with methylene chloride 2-propanol 8:2
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give white crystals
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated
|
Type
|
WASH
|
Details
|
The residue is washed with water/ice
|
Type
|
EXTRACTION
|
Details
|
extracted three times with methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=CC=C(C=C2C=2C(=C(C=CC2C1)OC)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |